molecular formula C20H22ClNO5S B2402924 [4-[Butanoyl-(4-chlorophenyl)sulfonylamino]phenyl] butanoate CAS No. 301313-81-5

[4-[Butanoyl-(4-chlorophenyl)sulfonylamino]phenyl] butanoate

Cat. No.: B2402924
CAS No.: 301313-81-5
M. Wt: 423.91
InChI Key: GQTVFZGDNXXGAK-UHFFFAOYSA-N
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Description

[4-[Butanoyl-(4-chlorophenyl)sulfonylamino]phenyl] butanoate is a chemical compound with the CAS number 301313-81-5. This compound is known for its unique properties and versatility, making it valuable in various scientific research fields, including pharmaceuticals, organic synthesis, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[Butanoyl-(4-chlorophenyl)sulfonylamino]phenyl] butanoate typically involves multi-step organic reactions. The process begins with the preparation of the butyryl chloride and 4-chlorophenyl sulfonyl chloride, which are then reacted with aniline derivatives under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-[Butanoyl-(4-chlorophenyl)sulfonylamino]phenyl] butanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the butyryl or sulfonyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[4-[Butanoyl-(4-chlorophenyl)sulfonylamino]phenyl] butanoate is utilized in various scientific research applications:

    Pharmaceuticals: It is used in drug development for its potential therapeutic properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Sciences: Its unique properties make it valuable in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of [4-[Butanoyl-(4-chlorophenyl)sulfonylamino]phenyl] butanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-{Butyryl[(4-chlorophenyl)sulfonyl]amino}-2-chlorophenyl butyrate
  • 4-{Butyryl[(4-chlorophenyl)sulfonyl]amino}phenyl acetate

Uniqueness

[4-[Butanoyl-(4-chlorophenyl)sulfonylamino]phenyl] butanoate stands out due to its unique combination of butyryl and sulfonyl groups, which confer specific chemical and biological properties. This makes it particularly valuable in applications where these properties are desired.

Properties

IUPAC Name

[4-[butanoyl-(4-chlorophenyl)sulfonylamino]phenyl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO5S/c1-3-5-19(23)22(28(25,26)18-13-7-15(21)8-14-18)16-9-11-17(12-10-16)27-20(24)6-4-2/h7-14H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTVFZGDNXXGAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC=C(C=C1)OC(=O)CCC)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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